Cas no 1273667-47-2 (5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine)

5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine is a brominated and methylated indane derivative featuring an amine functional group at the 1-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The bromine substituent enhances reactivity for further functionalization, while the methyl group contributes to steric and electronic modulation. Its rigid indane scaffold offers structural stability, making it useful for designing bioactive molecules. The amine group provides a handle for derivatization, enabling the formation of amides, imines, or other nitrogen-containing functionalities. This compound is typically handled under inert conditions due to its sensitivity.
5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine structure
1273667-47-2 structure
Product name:5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine
CAS No:1273667-47-2
MF:C10H12BrN
MW:226.112981796265
MDL:MFCD18650681
CID:2162676
PubChem ID:72292229

5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-4-methyl-2,3-dihydro-1h-inden-1-amine
    • FCH1336189
    • AX8297350
    • DB-253380
    • 1273667-47-2
    • SB79829
    • 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine
    • MDL: MFCD18650681
    • Inchi: 1S/C10H12BrN/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4,10H,3,5,12H2,1H3
    • InChI Key: GXDJVRBDDVPNPM-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1C)CCC2N

Computed Properties

  • Exact Mass: 225.01531g/mol
  • Monoisotopic Mass: 225.01531g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 26

5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A079000950-1g
5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine
1273667-47-2 97%
1g
741.34 USD 2021-06-15
Chemenu
CM270839-1g
5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine
1273667-47-2 97%
1g
$854 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1533400-1g
5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine
1273667-47-2 98%
1g
¥7286.00 2024-08-09
eNovation Chemicals LLC
D513736-1g
5-BROMO-4-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE
1273667-47-2 >95%
1g
$1350 2024-05-24
Chemenu
CM270839-5g
5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine
1273667-47-2 97%
5g
$1714 2024-08-02
Alichem
A079000950-5g
5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine
1273667-47-2 97%
5g
1,817.64 USD 2021-06-15
eNovation Chemicals LLC
D513736-1g
5-BROMO-4-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE
1273667-47-2 >95%
1g
$1350 2025-02-26
eNovation Chemicals LLC
D513736-1g
5-BROMO-4-METHYL-2,3-DIHYDRO-1H-INDEN-1-AMINE
1273667-47-2 >95%
1g
$1350 2025-02-28

Additional information on 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine

5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine (CAS No. 1273667-47-2): A Comprehensive Overview

5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine (CAS No. 1273667-47-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.

The chemical structure of 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine consists of a substituted indanone framework with a bromine atom at the 5-position and a methyl group at the 4-position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it an attractive candidate for further investigation.

Recent studies have highlighted the importance of 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine in the context of its pharmacological activities. One notable area of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease.

In addition to its enzymatic inhibition properties, 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine has also been investigated for its anti-inflammatory effects. Research conducted by a team at the University of California, San Francisco, revealed that this compound can effectively reduce inflammation in vitro and in vivo models. The mechanism underlying this activity is thought to involve the modulation of pro-inflammatory cytokines and signaling pathways.

The synthetic accessibility of 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine has further contributed to its appeal in drug discovery efforts. Several synthetic routes have been developed to produce this compound efficiently and cost-effectively. One such method involves the use of palladium-catalyzed cross-coupling reactions to introduce the bromine and methyl groups onto the indanone scaffold. This approach not only simplifies the synthesis but also allows for the facile preparation of structurally diverse analogs for further biological evaluation.

The physicochemical properties of 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine, including its solubility and stability, have been extensively studied to optimize its formulation and delivery. For example, researchers at the University of Oxford have explored various strategies to enhance the aqueous solubility of this compound, which is crucial for its effective administration in preclinical and clinical settings. Techniques such as salt formation and nanoparticle encapsulation have shown promising results in improving its pharmacokinetic profile.

Clinical trials are currently underway to evaluate the safety and efficacy of 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine in human subjects. Preliminary data from Phase I trials have indicated that this compound is well-tolerated with minimal adverse effects. These findings provide a strong foundation for advancing this molecule into more advanced stages of clinical development.

In conclusion, 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine (CAS No. 1273667-47-2) represents a promising lead compound with diverse biological activities and therapeutic potential. Ongoing research continues to uncover new insights into its mechanisms of action and applications, positioning it as a valuable asset in the quest for innovative treatments for various diseases.

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